Acridine hydrochloride, a yellow crystalline powder, is the hydrochloride salt of acridine, a nitrogen-containing heterocyclic compound. It belongs to the class of acridines, known for their diverse biological activities. Acridine hydrochloride is primarily used in scientific research as a chemical intermediate, a fluorescent probe, and a model compound for studying interactions with biological systems. [, , , , , , , , , , ]
Acridine was first isolated from coal tar by Carl Gräbe and Heinrich Caro in 1870. It is classified as a heterocyclic aromatic compound due to its structure containing both carbon and nitrogen atoms in a cyclic arrangement. Acridine hydrochloride is the hydrochloride salt form of acridine, enhancing its solubility in water and making it more suitable for various applications in pharmaceuticals and research .
Several methods exist for synthesizing acridine and its derivatives, including acridine hydrochloride. Key synthesis methods include:
The molecular formula of acridine hydrochloride is . The structure consists of a tricyclic system with a nitrogen atom incorporated into one of the rings. The compound exhibits weak basicity, with a pKa value around 5.6, similar to pyridine . The three fused rings contribute to its planar structure, allowing for significant π-π stacking interactions which are important in biological activity.
Acridine hydrochloride undergoes various chemical reactions typical for unsaturated nitrogen heterocycles:
Acridine compounds are known to intercalate into DNA strands, leading to mutations such as insertions or deletions during DNA replication. This property has made them useful in molecular biology for studying genetic codes and mechanisms of mutagenesis. The interactions often involve hydrogen bonding between the acridine ring and nucleotide bases .
Acridine hydrochloride possesses several notable physical and chemical properties:
Acridine hydrochloride has diverse applications across various fields:
The medicinal journey of acridine derivatives began with the serendipitous isolation of acridine from coal tar by Graebe and Caro in 1870, who named it for its irritating properties (Latin: acer, meaning sharp) [5]. Initially valued as dyestuffs (notably "Orange Dye" patented in 1895), acridines transitioned into medicine following Paul Ehrlich's 1912 synthesis of acriflavine—a mixture of proflavine and trypaflavine—which became a milestone antiseptic during World War I [3] [8]. The mid-20th century witnessed a paradigm shift with the discovery that acridines could intercalate into DNA, altering replication and transcription. This mechanistic insight, first demonstrated for proflavine in 1961, catalyzed rational drug design [1] [5]. By the 1970s, synthetic efforts yielded amsacrine (m-AMSA), the first clinically successful anticancer acridine, which targeted topoisomerase II–DNA complexes rather than DNA alone [3] [4]. Concurrently, natural acridone alkaloids from the Rutaceae plant family (e.g., acronycine) revealed insecticidal and antitumor properties, broadening the structural scope beyond synthetic derivatives [1] [5].
Table 1: Key Milestones in Acridine Derivative Development
Year | Milestone | Significance |
---|---|---|
1870 | Isolation of acridine (Graebe and Caro) | Initial identification from coal tar |
1895 | Patent of "Orange Dye" | First industrial application as a dyestuff |
1912 | Synthesis of acriflavine (Ehrlich) | Pioneering antimicrobial/antiseptic agent |
1961 | DNA intercalation by proflavine | Mechanistic basis for DNA-targeted therapies |
1978 | Amsacrine (m-AMSA) clinical introduction | First synthetic DNA-intercalating anticancer drug |
1980s–Present | Natural acridone alkaloid exploration | Source of novel bioactive scaffolds (e.g., acronycine) |
Acridine hydrochloride derivatives emerged as frontline chemotherapeutic agents in the pre-antibiotic era. Acriflavine (a mixture containing proflavine hydrochloride) and proflavine hemisulfate were extensively deployed in World War I to treat infected wounds, leveraging their ability to disrupt bacterial DNA through intercalation and groove-binding [7] [8]. Proflavine’s interaction with DNA lengthened the double helix by 3.5 Å per bound molecule, destabilizing replication and transcription in pathogens like Staphylococcus [1] [8]. In antimalarial research, quinacrine hydrochloride (Atabrine®) became a critical replacement for quinine during World War II. It accumulated in Plasmodium-infected erythrocytes, inhibiting heme crystallization—a detoxification pathway essential for parasite survival [3] [5]. Despite efficacy, early acridines faced limitations: poor tissue selectivity (e.g., quinacrine caused skin yellowing) and emerging resistance, which motivated structural refinements. Ethacridine (Rivanol®), a 9-aminoacridine derivative, addressed absorption issues by enabling oral administration for enteric infections while retaining activity against protozoans like Giardia [3] [7].
Table 2: Early Antimicrobial/Antimalarial Acridine Derivatives
Compound | Clinical Application | Mechanism of Action | Limitations |
---|---|---|---|
Acriflavine | Wound antisepsis (WWI) | DNA intercalation, enzyme inhibition | Low selectivity, tissue irritation |
Quinacrine hydrochloride | Malaria prophylaxis (WWII) | Heme crystallization inhibition | Skin discoloration, CNS effects |
Ethacridine (Rivanol®) | Shigellosis, traveler’s diarrhea | DNA intercalation, membrane disruption | Limited Gram-negative coverage |
Proflavine hemisulfate | Topical wound therapy | DNA base-pair distortion | Phototoxicity |
The 21st century has repurposed acridine hydrochlorides beyond antimicrobials toward precision oncology and adjuvant therapies. Amsacrine’s success validated acridines as topoisomerase II poisons, stabilizing enzyme-DNA cleavage complexes in leukemia cells [4]. Subsequent derivatives like DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) and asulacrine improved solubility and tumor penetration, though clinical utility remained constrained by toxicity [3] [5]. A paradigm shift occurred with the discovery that acriflavine hydrochloride inhibits hypoxia-inducible factor-1α (HIF-1α) dimerization, disrupting tumor angiogenesis and metastasis. This repositioned it as the most potent HIF-1 inhibitor among FDA-approved drugs, effective against pancreatic, breast, and renal cancers [8]. Concurrently, 9-aminoacridine (9-AA) derivatives overcame multidrug resistance in Klebsiella pneumoniae by disrupting proton motive force and acting as rifampicin adjuvants, reducing resistance emergence by >128-fold [2]. Innovations include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7